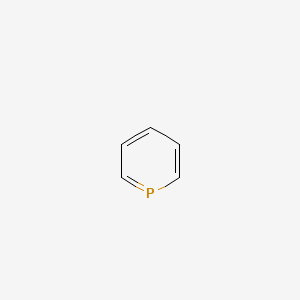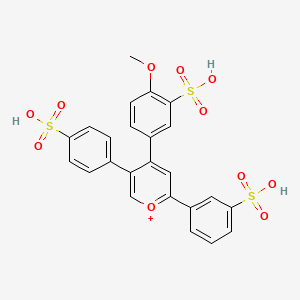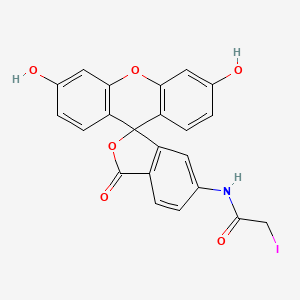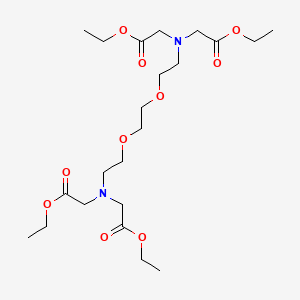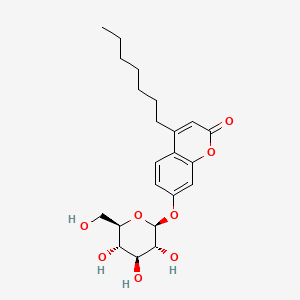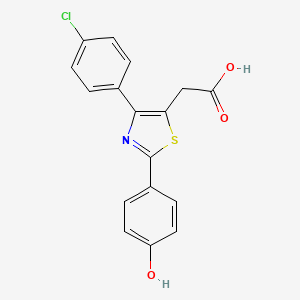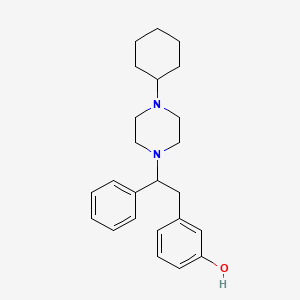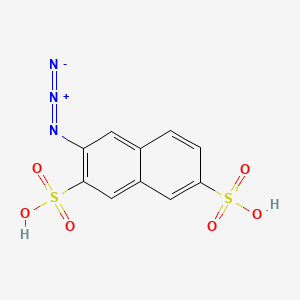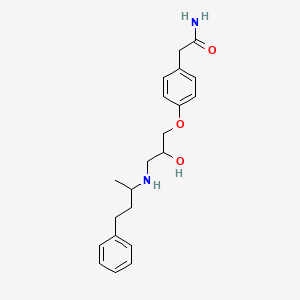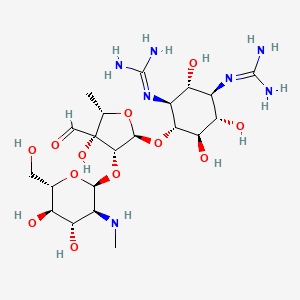
Streptomycin
Vue d'ensemble
Description
Streptomycin is an aminocyclitol glycoside antibiotic discovered from strains of Actinomyces griseus (now known as Streptomyces griseus). It exhibits antibiotic activity against both gram-positive and gram-negative bacteria. The discovery of this compound marked a significant advancement in the treatment of bacterial infections, notably tuberculosis. Unlike streptothricin, with which it shares some properties such as water solubility and selective activity against gram-negative bacteria, this compound has a distinct bacteriostatic spectrum and action (Schatz, Bugle, & Waksman, 1944).
Synthesis Analysis
The biosynthesis of this compound in Streptomyces griseus involves approximately 28 enzymes, taking part in the formation of dTDP-dihydrostreptose and the assembly of the this compound molecule. This complex enzymatic pathway starts from D-glucose, highlighting the intricate nature of antibiotic biosynthesis in bacteria (Grisebach, Kniep, & Wahl, 1981).
Molecular Structure Analysis
This compound's molecular structure has been identified as a meso(3,5- or 2,4-diguanidinotrihydroxycyclohexyl) α-glycoside of a disaccharide, 2-(N-methyl-α-L-glucopyranosaminido)-3-C-formyl-5-desoxy-L-aldopentofuranose. This structure reveals the presence of streptidine (diguanidino-inositol portion) and streptose (central moiety), illustrating its complex and unique chemical makeup (Lemieux & Wolfrom, 1948).
Chemical Reactions and Properties
This compound interacts with the ribosomal RNA in prokaryotes to interfere with protein synthesis. This interaction disrupts the normal synthesis process, inhibiting bacterial growth. The molecule's unique structural features, such as the guanidino group, play a crucial role in its mechanism of action, specifically in inhibiting self-splicing of group I introns in certain genetic elements (von Ahsen & Schroeder, 1991).
Physical Properties Analysis
While specific studies detailing the physical properties of this compound, such as melting point or solubility, were not highlighted in the provided research, it's known from its discovery and usage that this compound is soluble in water. This characteristic is crucial for its application as an antibiotic, allowing for its administration in various formulations for medical treatments.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various inorganic salts to form coordination compounds, have been studied to understand its structural and bonding properties. Such studies reveal insights into the interactions of this compound with metals like cobalt, nickel, copper, and calcium, providing a deeper understanding of its chemical behavior and potential interactions within biological systems (Barba-Behrens et al., 1990).
Applications De Recherche Scientifique
Antibacterial Substance Discovery
Streptomycin, discovered by Waksman, has played a pivotal role in combating tuberculosis, a disease that resisted many previous treatments. Its discovery spurred further investigations into antibacterial substances in the soil, a rich source of potential medicinal compounds (Marshak, 1947).
Melanogenesis and Antioxidant Status
Research has shown that this compound impacts melanogenesis and the antioxidant defense system in human melanocytes. This includes inhibiting tyrosinase activity and reducing melanin content, leading to significant changes in cellular antioxidant enzymes (Wrześniok et al., 2013).
Tuberculosis Treatment
This compound's efficacy against tuberculosis, particularly in cases of tuberculous meningitis and pulmonary tuberculosis, has been a significant milestone in medical history. Its therapeutic effects in such forms of the disease have been well-documented and have made it a treatment of choice in specific scenarios (Bickel & Young, 1948).
Honey Residue Analysis
This compound is used in apiculture to protect bees against brood diseases. A study developed a method using liquid chromatography-tandem mass spectrometry for determining this compound residues in honey, highlighting its significance in agricultural applications (Granja et al., 2009).
Soil Adsorption
The adsorption of this compound on soil was studied, indicating its behavior and interaction in the environment. This study is crucial for understanding the environmental impact of this compound usage (Wang, Zhao, & Huang, 2014).
Biosensor Development
This compound's presence in food has led to the development of biosensors for rapid and accurate detection. This is particularly relevant for ensuring food safety and public health (Haishuai et al., 2021).
Ion Channel Regulation
This compound has been shown to inhibit stretch-activated and mechanosensitive ion channels, indicating its potential role beyond antibacterial activity. This finding is significant for understanding the broader implications of this compound's cellular effects (Shen, Chou, & Chiu, 2003).
Genetic Code Misreading
This compound has been used to study protein synthesis errors in vivo, providing insights into the molecular mechanisms of genetic translation and misreading. This research is vital for understanding how antibiotics can influence genetic processes (Johnston & Parker, 1985).
Mécanisme D'action
Streptomycin, like other aminoglycosidic antibiotics, inhibits protein synthesis in bacterial cells by binding to the 30S subunit of ribosomes . It binds close to the small subunit, causing it to severely misread the sequence. This results in the synthesis of random proteins, which ultimately kills the bacteria .
Safety and Hazards
Orientations Futures
Streptomycin is one of the most versatile genera for biotechnological applications, widely employed as a platform in the production of drugs . The importance of bactericidal drugs (which kill bacteria) versus bacteriostatic drugs (which inhibit the growth of bacteria) in the treatment of infections has been debated for many years .
Analyse Biochimique
Biochemical Properties
Streptomycin plays a crucial role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the 30S ribosomal subunit, specifically binding to the 16S rRNA. This binding interferes with the initiation complex formation and causes misreading of mRNA, leading to the production of nonfunctional or toxic peptides . This compound also interacts with various enzymes and proteins involved in bacterial metabolism, disrupting their normal functions and leading to bacterial cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to cell death . In eukaryotic cells, this compound can cause mitochondrial dysfunction due to its similarity to bacterial ribosomes . This can result in impaired cellular respiration and energy production. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the binding of formyl-methionyl-tRNA to the ribosome, causing misreading of the genetic code and inhibition of protein synthesis . This compound’s binding to the ribosome is irreversible, leading to the production of faulty proteins and ultimately bacterial cell death . Additionally, this compound can disrupt the integrity of the bacterial cell membrane, further contributing to its bactericidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable between pH 3 and 7 and can degrade at extreme pH levels . Long-term exposure to this compound can lead to the development of resistant bacterial strains, reducing its effectiveness . In in vitro studies, this compound has been shown to cause long-term effects on cellular function, including mitochondrial dysfunction and impaired protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At high doses, this compound can cause toxic effects, including nephrotoxicity and ototoxicity . In animal studies, this compound has been shown to cause dose-dependent changes in gut microbiota composition and metabolic function . High doses of this compound can also lead to adverse effects on renal function and hearing .
Metabolic Pathways
This compound is involved in various metabolic pathways in bacteria. It is primarily metabolized by bacterial enzymes, leading to the production of inactive metabolites . This compound can also affect metabolic flux and metabolite levels by inhibiting protein synthesis and disrupting normal cellular functions . In eukaryotic cells, this compound can interfere with mitochondrial metabolism, leading to impaired energy production and cellular respiration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is poorly absorbed orally and is usually administered via intramuscular or intravenous injection . Once in the bloodstream, this compound is distributed to various body tissues, including the kidneys, liver, and lungs . It can cross the blood-brain barrier only in the presence of inflamed meninges . This compound is primarily excreted unchanged in the urine, with small amounts excreted in bile, saliva, sweat, and tears .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it binds to bacterial ribosomes . In eukaryotic cells, this compound can localize to mitochondria due to the similarity between mitochondrial and bacterial ribosomes . This localization can lead to mitochondrial dysfunction and impaired cellular respiration . This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJYZPVAKXKNQ-HZYVHMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N7O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3810-74-0 (sulfate (2:3) salt) | |
| Record name | Streptomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023597 | |
| Record name | Streptomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Streptomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
872.9∓75.0°C at 760 mmHg | |
| Record name | Streptomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
White to light gray or pale buff powder; faint amine-like odor; solubility in mg/mL at about 28 °C: water greater than 20; methanol 0.85; ethanol 0.30; isopropanol 0.01; petroleum ether 0.015; carbon tetrachloride 0.035; ether 0.035, Practically insoluble in chloroform. /Streptomycin sesquisulfate/, Soluble in water, Very soluble in water, 1.28e+01 g/L | |
| Record name | Streptomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Streptomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
There are 3 key phases of aminoglycoside entry into cells. The first “ionic binding phase” occurs when polycationic aminoglycosides bind electrostatically to negatively charged components of bacterial cell membranes including with lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acids and phospholipids within the cell membrane of Gram-positive bacteria. This binding results in displacement of divalent cations and increased membrane permeability, allowing for aminoglycoside entry. The second “energy-dependent phase I” of aminoglycoside entry into the cytoplasm relies on the proton-motive force and allows a limited amount of aminoglycoside access to its primary intracellular target - the bacterial 30S ribosome. This ultimately results in the mistranslation of proteins and disruption of the cytoplasmic membrane. Finally, in the “energy-dependent phase II” stage, concentration-dependent bacterial killing is observed. Aminoglycoside rapidly accumulates in the cell due to the damaged cytoplasmic membrane, and protein mistranslation and synthesis inhibition is amplified. Hence, aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modeling support this two-mechanism model. Inhibition of protein synthesis is a key component of aminoglycoside efficacy. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects including inhibition of translation, initiation, elongation, and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation. Mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above., The primary intracellular site of action of the aminoglycosides is the 30 S ribosomal subunit, which consists of 21 proteins and a single 16 S molecule of RNA. at least three of these proteins and perhaps the 16 S ribosomal RNA as well contribute to the streptomycin binding site, and alterations of these molecules markedly affect the binding and subsequent action of streptomycin. For example, a single amino acid substitution of asparagine for lysine at position 42 of one ribosomal protein (S12) prevents binding of the drug; the resultant mutant is totally resistant to streptomycin. Another mutant, in which glutamine is the amino acid at this position, is dependent on streptomycin., During protein synthesis, the ribosome selects aminoacyl-transfer RNAs with anticodons matching the messenger RNA codon present in the A site of the small ribosomal subunit. The aminoglycoside antibiotic streptomycin disrupts decoding by binding close to the site of codon recognition. Here we use X-ray crystallography to define the impact of streptomycin on the decoding site of the Thermus thermophilus 30S ribosomal subunit in complexes with cognate or near-cognate anticodon stem-loop analogues and messenger RNA. Our crystal structures display a significant local distortion of 16S ribosomal RNA induced by streptomycin, including the crucial bases A1492 and A1493 that participate directly in codon recognition. Consistent with kinetic data, we observe that streptomycin stabilizes the near-cognate anticodon stem-loop analogue complex, while destabilizing the cognate anticodon stem-loop analogue complex. These data reveal how streptomycin disrupts the recognition of cognate anticodon stem-loop analogues and yet improves recognition of a near-cognate anticodon stem-loop analogue., The antibiotic streptomycin is widely used in the treatment of microbial infections. The primary mechanism of action is inhibition of translation by binding to the ribosome, ... .Early in the study of this antibiotic, a mysterious streptomycin-induced potassium efflux preceding any decrease in viability was observed; it was speculated that this changed the electrochemical gradient such that streptomycin better accessed the cytoplasm. Here we use a high-throughput screen to search for compounds targeting the mechanosensitive channel of large conductance (MscL) and find dihydrostreptomycin among the 'hits'. Furthermore, we find that MscL is not only necessary for the previously described streptomycin-induced potassium efflux, but also directly increases MscL activity in electrophysiological studies. The data suggest that gating MscL is a novel mode of action of dihydrostreptomycin, and that MscL's large pore may provide a mechanism for cell entry., ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |
| Record name | Streptomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Streptomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic powder | |
CAS RN |
57-92-1 | |
| Record name | Streptomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Streptomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Streptomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Streptomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Streptomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STREPTOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y45QSO73OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Streptomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Streptomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate; 3810-74-0/ | |
| Record name | Streptomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of streptomycin?
A1: this compound exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit, specifically to the 16S rRNA and the S12 protein. [, , , ] This interaction disrupts the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately bacterial death. [, , ]
Q2: Are all bacterial species equally susceptible to this compound?
A2: No. Research has shown that the therapeutic efficacy of this compound varies significantly among different gram-negative bacterial species. [] This difference is attributed to factors like the rate of emergence of resistant mutants and the bactericidal activity of this compound at different concentrations. [] For instance, this compound is effective against Haemophilus influenzae, Haemophilus pertussis, and Escherichia coli, but less so against Salmonella, Salmonella typhi, and Pseudomonas aeruginosa. []
Q3: How do this compound-resistant bacteria emerge?
A3: Resistance to this compound can arise through spontaneous mutations in bacterial cells, even in the absence of prior exposure to the antibiotic. [] These mutations often occur in genes encoding ribosomal proteins or rRNA, altering the binding site of this compound and reducing its efficacy. [, , ] The rate at which these resistant mutants emerge varies among bacterial species, influencing the clinical success of this compound therapy. []
Q4: Can this compound resistance be transferred between bacteria?
A4: Yes. Studies have shown that this compound resistance can be transferred between bacteria through transduction, a process where bacteriophages carry bacterial DNA, including resistance genes, from one bacterium to another. [] This transfer can contribute to the spread of resistance within bacterial populations.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C21H39N7O12 and a molecular weight of 581.58 g/mol. [, , ]
Q6: Has the impact of this compound on protein synthesis been studied?
A7: Yes, extensive research has explored the effects of this compound on protein synthesis. Studies using this compound-dependent strains of Escherichia coli demonstrated that dihydrothis compound, a derivative of this compound, could stimulate phenylalanine incorporation into proteins in both whole cells and cell-free extracts. [] This effect was observed at specific antibiotic concentrations and was absent in extracts from cells grown with sufficient dihydrothis compound. [] These findings further support the role of this compound in influencing protein synthesis within bacterial cells.
Q7: Are there any known biomarkers for monitoring this compound treatment response?
A8: While research on specific biomarkers for monitoring this compound treatment response is ongoing, bacterial culture and sensitivity testing remain the gold standard for assessing treatment efficacy. [, ] These tests help determine the presence of viable bacteria and their susceptibility to this compound, guiding treatment decisions and monitoring for the emergence of resistance.
Q8: Can this compound be encapsulated in liposomes for drug delivery?
A9: Yes. Studies have explored the use of liposomes, both multilamellar and unilamellar, to encapsulate this compound for improved drug delivery. [] In experimental Mycobacterium avium complex infections in mice, liposome-encapsulated this compound showed enhanced chemotherapeutic efficacy compared to free this compound. [] This suggests that liposomal encapsulation might offer advantages in terms of drug delivery and efficacy.
Q9: What is the role of this compound 6-kinase in this compound-producing organisms?
A10: this compound 6-kinase is an enzyme involved in the self-protection mechanism of this compound-producing organisms like Streptomyces griseus. [] This enzyme phosphorylates this compound, inactivating the antibiotic and preventing it from binding to the ribosomes of the producing organism. [] This self-protection mechanism ensures that the organism can synthesize this compound without succumbing to its toxic effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



